Cas no 1152581-30-0 (7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol)

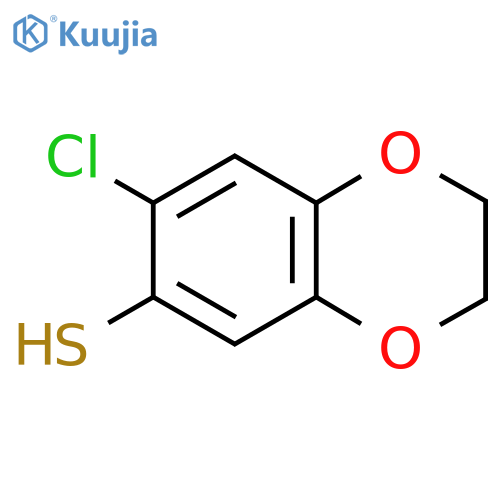

1152581-30-0 structure

商品名:7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol

CAS番号:1152581-30-0

MF:C8H7ClO2S

メガワット:202.657980203629

CID:5040585

7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol 化学的及び物理的性質

名前と識別子

-

- 7-chloro-2,3-dihydro-1,4-benzodioxine-6-thiol

- NE36865

- 6-chloro-2,3-dihydro-1,4-benzodioxine-7-thiol

- 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol

-

- インチ: 1S/C8H7ClO2S/c9-5-3-6-7(4-8(5)12)11-2-1-10-6/h3-4,12H,1-2H2

- InChIKey: HUMGUWVYUWXXNF-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CC2=C(C=1)OCCO2)S

計算された属性

- せいみつぶんしりょう: 201.986

- どういたいしつりょう: 201.986

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 167

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 19.5

- 疎水性パラメータ計算基準値(XlogP): 2.4

7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T775825-50mg |

7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol |

1152581-30-0 | 50mg |

$ 95.00 | 2022-06-02 | ||

| TRC | T775825-250mg |

7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol |

1152581-30-0 | 250mg |

$ 365.00 | 2022-06-02 | ||

| Enamine | EN300-66309-0.1g |

7-chloro-2,3-dihydro-1,4-benzodioxine-6-thiol |

1152581-30-0 | 95% | 0.1g |

$132.0 | 2023-02-13 | |

| 1PlusChem | 1P01AACE-100mg |

7-chloro-2,3-dihydro-1,4-benzodioxine-6-thiol |

1152581-30-0 | 95% | 100mg |

$219.00 | 2023-12-26 | |

| 1PlusChem | 1P01AACE-500mg |

7-chloro-2,3-dihydro-1,4-benzodioxine-6-thiol |

1152581-30-0 | 95% | 500mg |

$499.00 | 2023-12-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1327819-250mg |

7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol |

1152581-30-0 | 95% | 250mg |

¥4060.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1327819-1g |

7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol |

1152581-30-0 | 95% | 1g |

¥12690.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1327819-2.5g |

7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol |

1152581-30-0 | 95% | 2.5g |

¥23254.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1327819-5g |

7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol |

1152581-30-0 | 95% | 5g |

¥29462.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1327819-500mg |

7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol |

1152581-30-0 | 95% | 500mg |

¥8890.00 | 2024-08-09 |

7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol 関連文献

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

1152581-30-0 (7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol) 関連製品

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量